3-Bromo-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes bromine, chlorine, fluorine, and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine with 4-fluorobenzaldehyde under specific conditions to introduce the 4-fluorophenyl group . The difluoromethyl group is then introduced using a difluoromethylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up to accommodate larger production volumes while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromine or chlorine atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Bromo-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- 7-(5-Bromo-3-pyridinyl)-6-(3-methyl-5-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
3-Bromo-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the difluoromethyl and 4-fluorophenyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and bioactivity compared to similar compounds .
Properties
Molecular Formula |
C14H8BrClF3N3 |
---|---|
Molecular Weight |
390.58 g/mol |
IUPAC Name |
3-bromo-7-[chloro(difluoro)methyl]-5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H8BrClF3N3/c1-7-12(15)13-20-10(8-2-4-9(17)5-3-8)6-11(14(16,18)19)22(13)21-7/h2-6H,1H3 |
InChI Key |
IXXFUNIFLMLAMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Br)C3=CC=C(C=C3)F)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.